molecular formula C14H21NO B3171782 4-(Cyclohexylmethoxy)-3-methylaniline CAS No. 946698-44-8

4-(Cyclohexylmethoxy)-3-methylaniline

Cat. No.: B3171782
CAS No.: 946698-44-8
M. Wt: 219.32 g/mol
InChI Key: VZQHNHQCUSXTPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Cyclohexylmethoxy)-3-methylaniline is an organic compound that features a cyclohexylmethoxy group attached to a methylaniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexylmethoxy)-3-methylaniline can be achieved through several methods. One common approach is the Williamson Ether Synthesis, where an alkyl halide undergoes nucleophilic substitution by an alkoxide to form an ether . For this compound, cyclohexylmethanol can be reacted with 3-methylaniline in the presence of a base such as sodium hydride or potassium hydride to form the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexylmethoxy)-3-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Mechanism of Action

The mechanism of action of 4-(Cyclohexylmethoxy)-3-methylaniline involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Cyclohexylmethoxy)-3-methylaniline is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in various fields.

Properties

IUPAC Name

4-(cyclohexylmethoxy)-3-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-11-9-13(15)7-8-14(11)16-10-12-5-3-2-4-6-12/h7-9,12H,2-6,10,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZQHNHQCUSXTPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)OCC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Cyclohexylmethoxy)-3-methylaniline
Reactant of Route 2
Reactant of Route 2
4-(Cyclohexylmethoxy)-3-methylaniline
Reactant of Route 3
Reactant of Route 3
4-(Cyclohexylmethoxy)-3-methylaniline
Reactant of Route 4
Reactant of Route 4
4-(Cyclohexylmethoxy)-3-methylaniline
Reactant of Route 5
Reactant of Route 5
4-(Cyclohexylmethoxy)-3-methylaniline
Reactant of Route 6
Reactant of Route 6
4-(Cyclohexylmethoxy)-3-methylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.